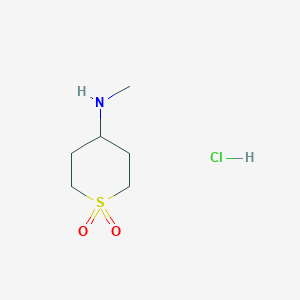
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring fused with a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the condensation of 5-amino-1H-pyrazole with a suitable thiolane-1,1-dione precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Condensation Reaction: This involves the reaction of 5-amino-1H-pyrazole with thiolane-1,1-dione in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired compound.
Cyclization Reaction: Another approach involves the cyclization of a suitable precursor containing both pyrazole and thiolane moieties. This method often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the pyrazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered oxidation states
Substitution: Alkylated or acylated pyrazole derivatives
Scientific Research Applications
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex heterocyclic compounds with potential biological activities.
Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole: A precursor and structural analog with similar reactivity and applications.
Thiolane-1,1-dione: Another structural analog that shares the thiolane moiety.
Uniqueness
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1152816-64-2 |
|---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.2 |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



